Differentiation #1: Substitution Pattern and Chemical Identity vs. 2,8-Dibromoquinoline
The target compound is differentiated from the non-trifluoromethylated analog, 2,8-Dibromoquinoline (CAS 871507-79-8), by the presence of a -CF3 group at the 4-position. This substitution results in a quantifiable increase in molecular weight and lipophilicity, which are critical parameters in compound library design and lead optimization .
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 354.95 g/mol; clogP = 4.2 (estimated, ChemDraw) |
| Comparator Or Baseline | 2,8-Dibromoquinoline (CAS 871507-79-8): MW = 286.95 g/mol; clogP = 3.5 (estimated) |
| Quantified Difference | ΔMW = +68.0 g/mol; ΔclogP ≈ +0.7 |
| Conditions | Molecular formula calculation and in silico property estimation |
Why This Matters
The significant increase in molecular weight and lipophilicity directly impacts passive membrane permeability and pharmacokinetic properties, making this compound a distinct chemical entity for drug discovery programs, not a simple analog.
